molecular formula C23H21F3N4O3S B2827611 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one CAS No. 865659-65-0

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one

Cat. No.: B2827611
CAS No.: 865659-65-0
M. Wt: 490.5
InChI Key: OTBNGGWWXMCTCR-VCHYOVAHSA-N
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Description

The compound “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one” is a structurally complex imidazolidinone derivative. Its core structure features a 2-sulfanylidene-imidazolidin-4-one scaffold, substituted with a benzodioxolylmethylidene group at position 5 and a piperazine moiety linked to a 3-(trifluoromethyl)phenyl group at position 3. The (5E) configuration indicates the stereochemistry of the methylidene double bond.

The benzodioxole (methylenedioxy) group is known for enhancing metabolic stability in medicinal chemistry, while the trifluoromethyl group contributes to lipophilicity and bioavailability.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3S/c24-23(25,26)16-2-1-3-17(12-16)29-8-6-28(7-9-29)13-30-21(31)18(27-22(30)34)10-15-4-5-19-20(11-15)33-14-32-19/h1-5,10-12H,6-9,13-14H2,(H,27,34)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNGGWWXMCTCR-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step involves the condensation of the imidazolidinone intermediate with a benzodioxole derivative, often under dehydrating conditions.

    Addition of the piperazine moiety: The final step involves the nucleophilic substitution of the imidazolidinone intermediate with a piperazine derivative, typically in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Due to its potential bioactivity, it may be investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-sulfanylidene-imidazolidinone or related heterocyclic cores but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison based on available evidence:

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound: (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2-sulfanylidene-imidazolidin-4-one Imidazolidinone Benzodioxolylmethylidene, piperazine-(trifluoromethyl)phenyl C₂₃H₂₀F₃N₅O₃S 523.50* High lipophilicity (CF₃ group)
(5E)-2-Sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate Imidazolidinone 4-Triazolylphenylmethylidene, hydrate C₁₈H₁₄N₆O₂S 394.41 Hydrate form enhances solubility
(5E)-3-[(4-Methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone Pyrazolylmethylidene, methoxyphenyl C₃₃H₃₀N₄O₃S₂ 618.74 Extended π-system (pyrazole)
(5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-3-phenyl-imidazolidin-4-one Imidazolidinone Dimethylaminobenzylidene, phenyl C₁₈H₁₇N₃OS 323.41 IRRITANT (hazard class)

*Calculated based on molecular formula.

Key Findings:

Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the dimethylamino group in (logP ~2.1), which may enhance membrane permeability in drug delivery . The benzodioxole group offers metabolic resistance to oxidative degradation, unlike the triazole in , which may engage in hydrogen bonding .

Structural Flexibility vs. In contrast, the rigid pyrazole and thiazolidinone core in may favor selective interactions with planar binding sites .

The hydrate form in improves stability under aqueous conditions, a feature absent in the anhydrous target compound .

Synthetic Accessibility :

  • The triazole and pyrazole substituents in and are synthetically modular, allowing for combinatorial diversification. The piperazine and benzodioxole groups in the target compound require multi-step functionalization, complicating synthesis .

Research Implications

The structural variations highlighted above underscore the importance of substituent selection in tuning pharmacokinetic and pharmacodynamic profiles. For instance:

  • The trifluoromethyl group in the target compound may confer superior blood-brain barrier penetration compared to the dimethylamino group in , making it a candidate for CNS-targeted therapies.
  • The piperazine moiety could enable interactions with serotonin or dopamine receptors, whereas the thiazolidinone core in might favor kinase inhibition .

Further studies on solubility, stability, and receptor-binding assays are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of benzodioxolylmethylidene precursors with piperazine derivatives. Optimization requires:

  • Temperature control : Maintain 60–80°C during imine formation to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediates requiring stability .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
    • Key Reference : Multi-step protocols from structurally analogous thiazolidinones and imidazolidinones .

Q. Which analytical techniques are critical for confirming molecular structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and confirms stereochemistry .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 550.2) .

Q. What functional groups dominate the compound’s reactivity?

  • Methodological Answer :

  • Benzodioxole : Participates in electrophilic substitutions; monitor via UV-Vis at λ 280–320 nm .
  • Piperazine moiety : Susceptible to alkylation; optimize pH (7–9) during derivatization .
  • Sulfanylidene group : Reacts with electrophiles (e.g., alkyl halides) under inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess binding affinities. Validate with MD simulations (GROMACS) .
  • DFT calculations : B3LYP/6-31G* basis sets predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Reference : Studies on analogous thiazolidinones demonstrate correlation between computed and experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Dynamic NMR : Resolve tautomerism in sulfanylidene groups by analyzing temperature-dependent shifts .
  • X-ray crystallography : Compare experimental data (e.g., CCDC entries) with computational models to validate stereochemistry .
    • Case Study : Discrepancies in NOE correlations for similar imidazolidinones were resolved via crystallographic analysis .

Q. How can structural modifications enhance biological activity?

  • Methodological Answer :

  • Lipophilicity tuning : Introduce alkyl chains (e.g., dodecyl) to improve membrane permeability, monitored via logP assays .
  • Electron-withdrawing groups : Replace trifluoromethyl with nitro groups to enhance π-stacking in enzyme pockets .
    • Validation : SAR studies on piperazine derivatives show CF₃ groups improve selectivity for serotonin receptors .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer :

  • Continuous flow reactors : Minimize exothermic risks during imine formation; achieve 85% yield at 100 mg/hr .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (2–5 bar) .
    • Reference : Scalable protocols for benzodioxole-containing compounds emphasize solvent recovery systems .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across assay platforms?

  • Methodological Answer :

  • Assay standardization : Use orthogonal methods (e.g., SPR for binding vs. cell-based viability assays) .
  • Meta-analysis : Compare IC₅₀ values from PubChem BioAssay (AID 1259367) with in-house data .
    • Example : Discrepancies in antimicrobial activity of similar imidazolidinones were traced to solvent effects in MIC assays .

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